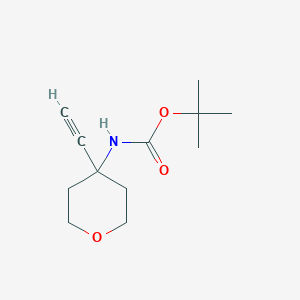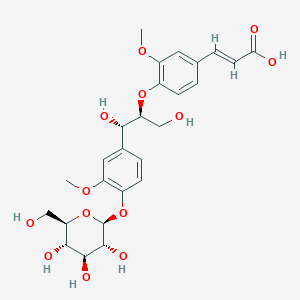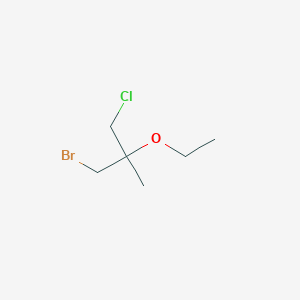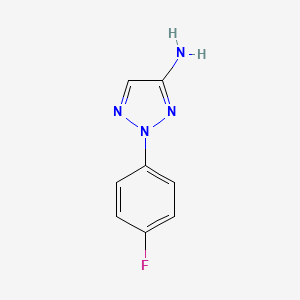![molecular formula C11H19N3 B15239210 2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239210.png)
2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused imidazo-pyrimidine ring system with a methylcyclopropyl substituent, contributes to its distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyrimidine with a suitable cyclopropyl ketone in the presence of a base can lead to the formation of the desired imidazo[1,2-a]pyrimidine derivative. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, utilizing techniques such as solvent selection, temperature control, and catalyst use .
Análisis De Reacciones Químicas
2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions .
Aplicaciones Científicas De Investigación
2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory, antiviral, and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface or within the cell. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
2-Methyl-5-(1-methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system but differ in their substituents and biological activities.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to the pyrimidine ring and are known for their anticancer properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine ring and are studied for their fluorescent properties and potential as optical materials
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C11H19N3 |
|---|---|
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
2-methyl-5-(1-methylcyclopropyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-8-7-14-9(11(2)4-5-11)3-6-12-10(14)13-8/h8-9H,3-7H2,1-2H3,(H,12,13) |
Clave InChI |
ICQBHJJDBGTEFF-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C(CCN=C2N1)C3(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)
![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)
![5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239166.png)

amine](/img/structure/B15239180.png)






![diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B15239204.png)

